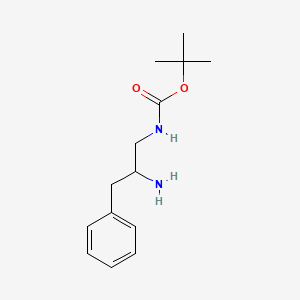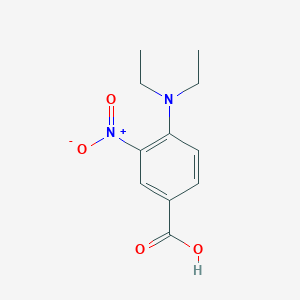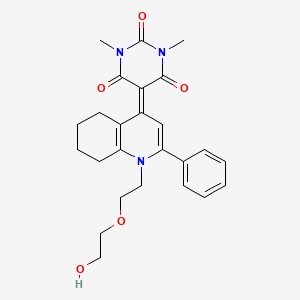![molecular formula C21H10Cl2F4N2O B2712589 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one CAS No. 339009-80-2](/img/structure/B2712589.png)
6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, also known as DFPP, is an organofluorine compound that has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, as a reagent for the detection of nucleic acids, and as a fluorescent probe for the detection of biological molecules. DFPP has also been used in the development of novel drug delivery systems, as well as in the study of the mechanism of action of certain drugs.
Scientific Research Applications
Materials Science and Polymer Chemistry Applications
Soluble and Thermally Stable Copolymers : Research by Zong et al. (2014) introduced novel copoly(phenyl-s-triazine)s containing both diphenylfluorene and phthalazinone units, which demonstrated enhanced solubility in common organic solvents and remarkable thermal stability. These copolymers exhibit glass transition temperatures ranging from 307 to 340°C and maintain excellent thermal properties, making them suitable for high-performance materials applications (Zong et al., 2014).
Fluorinated Polyamides : Wang et al. (2007) synthesized a series of new fluorinated polyamides from an unsymmetrical fluorinated diamine monomer containing the phthalazinone moiety. These polymers showed excellent solubility in polar aprotic solvents and outstanding thermal properties, which could be beneficial for engineering plastics and membrane materials (Wang et al., 2007).
Heat-Resistant and Soluble Poly(Aryl Ether)s : Yu et al. (2009) synthesized s-triazine-containing poly(aryl ether)s that are soluble and heat-resistant, with potential use as high-temperature membranes and composite matrix materials. These polymers displayed excellent thermal stability, indicating their potential in advanced materials science applications (Yu et al., 2009).
Pharmacological Applications
Antibacterial Agents : Research by Holla et al. (2003) investigated the synthesis of new molecules containing fluorine, where compounds demonstrated promising antibacterial activity. This suggests the potential of incorporating the phthalazinone moiety in designing new antibacterial agents (Holla et al., 2003).
Anticancer Activities : A study by Li et al. (2006) designed and synthesized a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines, with certain compounds showing higher in vitro anticancer activity compared to a cisplatin control. This highlights the potential therapeutic applications of phthalazinone derivatives in cancer treatment (Li et al., 2006).
properties
IUPAC Name |
6,7-dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2F4N2O/c22-17-9-15-16(10-18(17)23)20(30)29(14-7-3-12(4-8-14)21(25,26)27)28-19(15)11-1-5-13(24)6-2-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWZEMCSTZCLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2712514.png)
![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)
![2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2712516.png)
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2712517.png)



![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2712526.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2712529.png)